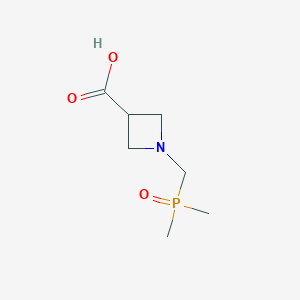
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride, also known as Dihydrochloride or DAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of arylpropylamines and is structurally similar to amphetamines.
Scientific Research Applications
DAP has been extensively studied for its potential therapeutic applications, including its use as a central nervous system stimulant, antidepressant, and anxiolytic. It has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy.
Mechanism of Action
The exact mechanism of action of DAP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of DAP.
Biochemical and Physiological Effects
DAP has been shown to have several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and improved cognitive function. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
DAP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, its use in lab experiments is limited by its potential for abuse and dependence. Therefore, it must be handled with care and used only under controlled conditions.
Future Directions
There are several potential future directions for the use of DAP in scientific research. One area of interest is its potential use in the treatment of ADHD. Another area of interest is its potential use in the treatment of obesity, as it has been shown to decrease appetite. Additionally, further research is needed to fully understand the mechanism of action of DAP and its potential for abuse and dependence.
Conclusion
In conclusion, 1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride, or DAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DAP in the treatment of various disorders.
Synthesis Methods
The synthesis of DAP involves the reaction of 4-(3-(Dipropylamino)-2-hydroxypropoxy)benzaldehyde with propanone in the presence of hydrochloric acid. The resulting product is then purified using various methods, including recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
properties
IUPAC Name |
1-[4-[3-(dipropylamino)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-4-11-19(12-5-2)13-16(20)14-22-17-9-7-15(8-10-17)18(21)6-3;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIBFZBGWCOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=C(C=C1)C(=O)CC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)



![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)

